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Benzocarbazole, methyl-

Cat. No.: B12656828
CAS No.: 64859-54-7
M. Wt: 231.29 g/mol
InChI Key: WPEOLADVBIKBOW-UHFFFAOYSA-N
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Description

Significance of Benzocarbazole Scaffolds in Modern Chemistry

The benzocarbazole scaffold is a prominent structural motif in modern chemistry, valued for its unique combination of rigidity, planarity, and rich electronic characteristics. As a subset of carbazole-based compounds, benzocarbazoles are part of a larger family of nitrogen-containing heterocycles that are fundamental building blocks in both nature and synthetic chemistry. rsc.orgnih.gov The core structure is found in a variety of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry for the development of new therapeutic agents. rsc.orgnih.gov

The significance of the benzocarbazole framework extends into materials science, where its derivatives are crucial components in the field of organic electronics. mdpi.com The carbazole (B46965) unit is known for its excellent hole-transporting capabilities, high thermal stability, and strong luminescence, making it an ideal candidate for constructing materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (solar cells), and organic thin-film transistors. mdpi.comeuropean-mrs.com The fusion of an additional benzene (B151609) ring to form the benzocarbazole structure extends the π-conjugated system, which can be further modulated to fine-tune the optical and electronic properties of the resulting materials. mdpi.com Researchers continually explore novel synthetic routes, such as benzannulation strategies and transition-metal-catalyzed cyclizations, to access diverse benzocarbazole derivatives efficiently. rsc.orgacs.orgmostwiedzy.pl

Overview of Methyl-substituted Benzocarbazole Derivatives in Scholarly Contexts

The strategic placement of methyl groups on the benzocarbazole skeleton is a key method for modifying its molecular properties. In scholarly research, these derivatives are studied for their distinct characteristics and applications, which differ from the parent compound.

One of the most detailed applications of methylbenzocarbazole derivatives is in the field of geochemistry, specifically as molecular tracers to understand petroleum migration and reservoir filling history. researchgate.net The relative distribution of different benzocarbazole isomers, such as benzo[a]carbazole and benzo[c]carbazole, and their methylated analogues can serve as indicators of migration distance and thermal maturity. researchgate.netuni-koeln.de For instance, studies have shown that the benzocarbazole ratio of [a]/([a]+[c]) in crude oils tends to decrease with increasing migration distance. researchgate.net The concentrations of methylcarbazoles (e.g., 2-, 3-, and 4-methylcarbazole) and benzocarbazoles in source rocks have been observed to increase up to the onset of oil generation and then decrease as petroleum is expelled. uni-koeln.de This behavior makes them robust proxies for geochemical analysis.

In synthetic chemistry, significant effort has been dedicated to developing efficient methods for producing substituted benzocarbazoles, including those with methyl groups. acs.orgacs.org These synthetic advancements are crucial for making these complex molecules more accessible for further study and application. For example, improved syntheses via lithiation of (dialkylamino)methyl derivatives have been reported as an effective route to substituted carbazoles and benzocarbazoles. acs.org

The table below summarizes the key benzocarbazole isomers and their relevance in research contexts.

Table 1: Key Benzocarbazole Isomers in Research
Isomer Significance / Application Research Context
Benzo[a]carbazole Used in geochemical tracer ratios to determine petroleum migration distance and thermal maturity. researchgate.netuni-koeln.de Geochemistry, Petroleum Science
Benzo[b]carbazole A core scaffold for developing potent enzyme inhibitors in medicinal chemistry. nih.gov Medicinal Chemistry
Benzo[c]carbazole Used in conjunction with benzo[a]carbazole for calculating geochemical ratios. researchgate.netuni-koeln.de Geochemistry, Petroleum Science

Research Trajectories and Future Outlook for Methylbenzocarbazole Studies

The future of methylbenzocarbazole research is poised to expand upon its current applications while branching into new technological and scientific domains. The ability to precisely tune molecular properties through methylation makes these compounds highly attractive for advanced applications.

A primary area of future development is in organic electronics . tie.roe-bookshelf.de The functionalization of benzocarbazole scaffolds with methyl groups can alter their energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing. This allows for the rational design of materials for next-generation electronic devices. mdpi.comeuropean-mrs.com Research will likely focus on synthesizing novel methylbenzocarbazole derivatives and incorporating them as host materials, emitters, or charge-transporting layers in high-efficiency OLEDs, organic sensors, and flexible electronic circuits. mdpi.comstanford.edu

In materials science , methylbenzocarbazoles are being investigated as components of photopolymerizable compositions. Certain derivatives have been identified as effective photoinitiators, which are compounds that can trigger polymerization reactions upon exposure to light. google.com This points toward their potential use in advanced manufacturing processes, such as 3D printing and the fabrication of color filter resists for displays. google.com

The field of medicinal chemistry will continue to explore the potential of the benzocarbazole scaffold, with methyl substitution playing a key role in optimizing compound efficacy and selectivity. rsc.orgnih.gov Building on the established biological activity of the broader carbazole family, future studies may focus on designing methylbenzocarbazole-based agents for specific biological targets. nih.govnih.gov

The table below details specific research findings and the demonstrated utility of methyl-substituted carbazole and benzocarbazole compounds.

Table 2: Detailed Research Findings on Methyl-substituted (Benzo)carbazoles
Compound Type Research Finding Application Area
Methylcarbazoles (e.g., 2-, 3-, 4-methylcarbazole) Concentrations increase in source rocks with maturity up to the point of oil generation, then decrease upon expulsion. uni-koeln.de Geochemical Tracers
Benzocarbazole Isomers The ratio of benzo[a]carbazole to benzo[c]carbazole changes with migration distance from the source rock. researchgate.net Petroleum Migration Analysis
Substituted Benzo[b]carbazoles Efficiently synthesized via iron-catalyzed domino isomerization/cyclodehydration reactions. acs.org Synthetic Organic Chemistry
Benzocarbazole Oxime Esters Function as highly sensitive photoinitiators for photopolymerizable compositions used in color filters. google.com Materials Science, Photochemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B12656828 Benzocarbazole, methyl- CAS No. 64859-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64859-54-7

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

5-methyl-11H-benzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10,18H,1H3

InChI Key

WPEOLADVBIKBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for Methylbenzocarbazole Derivatives

Classical and Contemporary Approaches to Benzocarbazole Synthesis

Classical methods for carbazole (B46965) synthesis have been adapted and refined for the preparation of their methyl-substituted benzofused analogues. These approaches, while foundational, continue to be relevant in organic synthesis.

Bucherer Carbazole Synthesis Variants for Methylbenzocarbazoles

The Bucherer carbazole synthesis is a well-established method for the formation of carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.orgnih.gov This reaction has been noted as a viable route for the synthesis of methylbenzocarbazoles, such as 8-methyl-11H-benzo[a]carbazole. researchgate.net The reaction proceeds through the formation of an imine intermediate from the naphthol, which then undergoes a cyclization and subsequent aromatization to yield the carbazole core. While specific yields for methylbenzocarbazole derivatives via this method are not extensively documented in recent literature, the general applicability of the Bucherer reaction suggests its utility in preparing various methyl-substituted isomers by selecting the appropriately substituted naphthol and arylhydrazine precursors.

Borsche-Drechsel Cyclization Adaptations for Methylbenzocarbazole Precursors

The Borsche-Drechsel cyclization is a classical method for synthesizing tetrahydrocarbazoles through the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones. drugfuture.combohrium.com The resulting tetrahydrocarbazole can then be aromatized to the corresponding carbazole. This methodology has been identified as a synthetic route to 8-methyl-11H-benzo[a]carbazole. researchgate.net The process involves the condensation of a methyl-substituted phenylhydrazine (B124118) with a suitable cyclic ketone precursor to form the key arylhydrazone intermediate. Subsequent acid-catalyzed intramolecular electrophilic substitution, followed by dehydration and aromatization, leads to the formation of the methylbenzocarbazole skeleton. The strategic choice of substituted hydrazines and cyclic ketones allows for the synthesis of various methylbenzocarbazole isomers.

Transition Metal-Catalyzed Coupling Reactions for Methylbenzocarbazole Construction

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of complex molecular architectures, including methylbenzocarbazole derivatives. These methods often offer high efficiency and functional group tolerance.

Palladium-Catalyzed Domino Heck–Suzuki Coupling in Methylbenzocarbazole Synthesis

A notable advancement in the synthesis of benzocarbazole frameworks involves a palladium-catalyzed domino Heck–Suzuki coupling reaction. This strategy has been successfully employed for the synthesis of substituted benzo[b]carbazole derivatives. The process is initiated from readily available 2-bromo-N-propargylanilide derivatives and proceeds through a domino sequence of reactions to construct the carbazole core in high yields. This methodology showcases the power of palladium catalysis in forming multiple carbon-carbon bonds in a single operation, providing an efficient pathway to complex heterocyclic systems.

Table 1: Palladium-Catalyzed Domino Heck–Suzuki Coupling for the Synthesis of Benzo[b]carbazole Precursors

Entry Product Yield (%)
1 H H 2a 85
2 CH₃ H 2b 82
3 OCH₃ H 2c 80
4 F H 2d 78
5 Cl H 2e 75
6 Br H 2f 72
7 H CH₃ 2g 80
8 H OCH₃ 2h 78

Data sourced from a study on the synthesis of substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives, which are precursors to benzo[b]carbazoles.

C-H Amination Reactions for Substituted Carbazole Derivatives

Direct C-H amination has emerged as a highly efficient and atom-economical method for the synthesis of carbazoles. This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into C-N bonds. A mild and effective synthesis of carbazoles, including those with methyl substituents, has been achieved through a visible light-induced intramolecular C-H amination reaction. nih.gov This method utilizes sulfilimines as a safe nitrene source and proceeds under gentle conditions to afford the desired carbazole products in excellent yields. Both rhodium-catalyzed and visible-light-promoted variations of this reaction have proven effective.

Table 2: Synthesis of Methyl-Substituted Carbazoles via Visible Light-Induced Intramolecular C-H Amination

Entry Substrate Product Yield (%)
1 4-methyl-substituted sulfilimine 3-methyl-9H-carbazole 98
2 N-(4-methylphenyl) sulfilimine 2-methyl-9H-carbazole 96

Yields obtained under optimized visible light irradiation conditions. nih.gov

Photochemical Synthesis Routes to Methylbenzocarbazoles

Photochemical reactions provide a unique and powerful avenue for the synthesis of complex organic molecules, including methylbenzocarbazole derivatives. These reactions are often characterized by mild conditions and the ability to access structures that are difficult to obtain through thermal methods.

A simple and efficient method for the synthesis of 11H-benzo[a]carbazoles is based on the photoinduced 6π-electrocyclization of 2,3-disubstituted indoles. researchgate.net This approach offers the advantages of straightforward implementation and easy isolation of the reaction products. While the provided data does not specifically detail methyl-substituted examples, the general applicability of this photochemical cyclization suggests its potential for the synthesis of various methylbenzocarbazole isomers by utilizing appropriately substituted indole (B1671886) precursors. The reaction proceeds through a photochemically allowed concerted cyclization followed by an elimination step to afford the aromatic benzocarbazole core.

Photoinduced 6π-Electrocyclization Strategies for 11H-Benzo[a]carbazoles

Photoinduced 6π-electrocyclization is a powerful method for the synthesis of carbazole frameworks, including benzo[a]carbazole derivatives. researchgate.netnih.gov This reaction proceeds through the irradiation of a conjugated system containing a 1,3,5-hexatriene (B1211904) moiety, which undergoes a concerted, light-induced ring closure to form a new six-membered ring. nih.gov In the context of benzocarbazole synthesis, precursors such as substituted 2,3-diphenyl-1H-indoles or N,N,N',N'-tetramethylethylenediamine (TMEDA) and perfluoroalkyl iodides with triphenylamines can serve as the starting materials. researchgate.net

The process involves the photochemical excitation of the substrate to an electronically excited state, where the 6π-electrocyclization becomes symmetry-allowed. This is typically followed by an oxidation or dehydrogenation step to aromatize the newly formed ring, yielding the stable carbazole structure. researchgate.net For instance, acetone-sensitized irradiation at 315 nm of mono-perfluoroalkylated triphenylamines has been shown to afford perfluoroalkylated endo-carbazole derivatives in quantitative yields. researchgate.net The photophysical properties of the resulting 8,9-diaryl-substituted benzo[def]carbazoles have been studied, showing absorption maxima in the range of 278–350 nm and emission maxima between 365–426 nm. researchgate.net

Successive Energy Transfer (sEnT) Enabled Dehydrogenative Photocyclization

A notable advancement in photocyclization is the development of successive energy transfer (sEnT) strategies. This approach enables dehydrogenative 6π-photocyclization without the need for an external chemical oxidant. researchgate.net The key to this method is the use of a photocatalyst that, upon excitation, can engage in a series of energy transfer events. This process drives the energetically unfavorable dehydrogenation step required for aromatization. researchgate.net

The sEnT strategy has been successfully applied to the synthesis of various indole-containing bioactive scaffolds. By eliminating the requirement for stoichiometric oxidants, this method offers a greener and more efficient pathway for the construction of complex carbazole derivatives. researchgate.net

Iron-Catalyzed Cyclization Reactions for Methylbenzocarbazole Derivatives

Iron, as an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis. mdpi.comnih.gov Iron-catalyzed reactions provide efficient and economical routes to construct 5H-benzo[b]carbazole derivatives through cascade sequences. nih.gov These methods are characterized by their atom economy, tolerance of a wide variety of functional groups, and good yields. nih.gov

Domino Isomerization/Cyclodehydration Sequences to Benzo[b]carbazole Derivatives

An efficient protocol for synthesizing substituted benzo[b]carbazole derivatives involves an iron-catalyzed domino isomerization/cyclodehydration sequence. acs.orgfigshare.comnih.gov This reaction utilizes substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives as starting materials. acs.orgnih.gov The transformation proceeds smoothly under optimized conditions, tolerating a diverse range of functional groups on the aromatic ring of the 2,3-dihydroindole precursor.

The reaction has been shown to be effective with various substituents, including methyl, methoxy, acetyl, and chloro groups, affording the corresponding benzo[b]carbazole products in excellent yields, typically ranging from 68% to 98%. acs.org The protocol is also compatible with different aromatic, heteroaromatic, and alkyl groups at the olefinic center. acs.org

Substrate PrecursorSubstituent Group (R³)ProductYield (%)Reference
2bp-Me3b98 acs.org
2cp-OMe3c92 acs.org
2dp-COMe3d80 acs.org
2ep-Cl3e85 acs.org
2f3-thienyl3f94 acs.org
2gp-biphenyl3g68 acs.org
2h1-naphthyl3h84 acs.org
2nn-Pr3n80 acs.org
2on-Bu3o90 acs.org

Intramolecular Alkyne–Carbonyl Metathesis for Benzocarbazole Synthesis

Iron(III) chloride (FeCl₃) catalyzes an intramolecular alkyne-carbonyl metathesis, presenting an atom-efficient strategy for synthesizing benzocarbazoles and related azepino[1,2-a]indole derivatives. mdpi.comresearchgate.net This reaction involves the cyclization of a substrate containing both an alkyne and a carbonyl (specifically, an aldehyde) group. researchgate.netrsc.org The iron catalyst facilitates an oxygen transfer from the carbonyl to the carbon-carbon triple bond, leading to the formation of highly functionalized alkene derivatives within a new ring system. mdpi.com This method provides a favorable alternative to traditional olefination reactions, such as those using Wittig reagents, due to its high atom efficiency. mdpi.com The reaction proceeds under mild conditions and offers a straightforward route to complex heterocyclic structures. nih.gov

Benzannulation Strategies for Polycyclic Aromatic Nitrogen Heterocycles

Benzannulation, the process of fusing a benzene (B151609) ring onto an existing molecular framework, is a cornerstone strategy for the synthesis of polycyclic aromatic nitrogen heterocycles like benzocarbazoles. rsc.org These strategies have seen significant advancements, leading to the development of numerous classical and non-classical approaches for constructing these valuable molecular architectures. rsc.org

Classical Benzannulation Techniques for Benzocarbazoles

Historically, the synthesis of carbazoles and their benzo-fused analogues has relied on several well-established methods. nih.gov These classical techniques, while sometimes limited by issues of regioselectivity or harsh reaction conditions, remain fundamental to the field. Key classical benzannulation strategies include:

Fischer Indolization: A reaction that involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole ring, which can be a precursor to the carbazole skeleton.

Pummerer Cyclization: This method typically involves the cyclization of sulfoxides to form new ring systems.

Diels-Alder Reaction: A powerful [4+2] cycloaddition that can be employed to construct the six-membered ring of the benzocarbazole system.

Dehydrogenative Cyclization of Diarylamines: The direct intramolecular C-H amination of diarylamines, often mediated by transition metals, to form the C-N bond of the central pyrrole (B145914) ring. nih.gov

These methods have been continuously refined to improve their efficacy and address challenges related to regiochemical control. nih.gov

Non-Classical Benzannulation Approaches for Benzocarbazoles

The synthesis of benzocarbazole frameworks, particularly methyl-substituted derivatives, has evolved significantly beyond classical methods, embracing innovative non-classical benzannulation strategies. These contemporary approaches, often employing transition-metal catalysis or photochemical reactions, offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. This section delves into detailed research findings on these advanced synthetic methodologies.

Non-classical benzannulation for the construction of benzocarbazole rings typically involves the formation of the benzene ring onto a pre-existing indole or carbazole precursor. These methods include transition-metal-catalyzed reactions and acid-catalyzed intramolecular cyclizations, which provide powerful alternatives to traditional thermal methods.

One notable approach involves the use of a Brønsted acidic carbonaceous material as a catalyst for the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds to furnish benzo[a]carbazole derivatives. This method has been successfully applied to the synthesis of various substituted benzocarbazoles, including those with methyl groups.

For instance, the synthesis of 5-amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile has been reported with a 73% yield. nih.govresearchgate.net The reaction is carried out at 240 °C for 2 hours using a solid acid catalyst derived from rice husk. This approach highlights the utility of sustainable and reusable catalysts in the synthesis of complex heterocyclic systems. The methodology has been extended to a variety of substituted precursors, demonstrating its versatility.

Detailed findings for the synthesis of methyl-substituted tetrahydro-7H-benzo[a]carbazole-6-carbonitrile derivatives are presented in the table below, showcasing the yields achieved with different substitution patterns.

Table 1: Synthesis of Methyl-Substituted Tetrahydro-7H-benzo[a]carbazole-6-carbonitrile Derivatives via Acid-Catalyzed Intramolecular Cyclization nih.govresearchgate.net
CompoundSubstituentsYield (%)
5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrileR1=H, R2=CH373
5-Amino-9,9-dimethyl-7-oxo-11-(p-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrileR1=4-CH3, R2=CH375
5-Amino-9,9-dimethyl-7-oxo-11-(m-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrileR1=3-CH3, R2=CH372
5-Amino-9,9-dimethyl-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrileR1=2-CH3, R2=CH370

Palladium-catalyzed annulation reactions have also emerged as a powerful tool for the synthesis of substituted carbazoles, which can be extended to benzocarbazole systems. These reactions often proceed through a cascade mechanism involving C-H activation and C-N or C-C bond formation. While specific examples focusing solely on methylbenzocarbazoles via non-classical benzannulation are not extensively detailed in the provided search results, the general methodologies for synthesizing alkylcarbazoles suggest the high potential of these approaches for accessing methyl-substituted benzocarbazole derivatives.

Gold-catalyzed synthesis represents another frontier in non-classical benzannulation. Gold catalysts are known to activate C-C multiple bonds, enabling a range of cyclization reactions. For example, gold-catalyzed enyne cyclizations have been utilized for the synthesis of carbazole cores. This methodology could be adapted for the synthesis of benzocarbazoles by using appropriately substituted starting materials.

Furthermore, photochemical synthesis offers a unique and often milder alternative for constructing benzocarbazole skeletons. Sunlight-driven, irreversible photocyclization of indole-linked trisubstituted thiazoles has been reported for the synthesis of highly fluorescent thiazole-fused benzo[a]carbazoles. researchgate.net This highlights the potential of photochemical methods in generating complex, fused heterocyclic systems containing the benzocarbazole motif.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methylbenzocarbazole. It provides insights into the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers primary information about the chemical environment of hydrogen and carbon atoms, respectively. In methylbenzocarbazole, the chemical shifts of the protons and carbons are influenced by the position of the methyl group and the annulation of the benzene (B151609) ring, leading to distinct spectral patterns for different isomers. For instance, in 9H-carbazole, the parent structure, specific proton and carbon signals are well-documented and serve as a reference. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure. rsc.org Key 2D NMR experiments for methylbenzocarbazole include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the aromatic rings and the methyl group's proximity to other protons. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between different parts of the molecule, such as the placement of the methyl group relative to the carbazole (B46965) core. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, which is vital for determining the stereochemistry and conformation of the molecule, especially in sterically hindered derivatives. researchgate.net

The following table provides representative ¹H and ¹³C NMR chemical shift data for a generic methyl-substituted benzo[a]carbazole derivative, illustrating the typical ranges for these compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Methyl-substituted Benzo[a]carbazole Derivative

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.5 110 - 130
Aromatic C (quaternary) - 120 - 145
Methyl (CH₃) 2.0 - 3.0 15 - 25
NH 8.0 - 11.5 -

Note: The exact chemical shifts will vary depending on the specific isomer and the solvent used.

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent phenomena in molecules, such as conformational changes and restricted rotation around single bonds. beilstein-journals.org In certain methylbenzocarbazole derivatives, particularly those with bulky substituents or those exhibiting atropisomerism, rotation around specific bonds may be hindered. This restricted rotation can lead to the observation of distinct signals for atoms that would be chemically equivalent under conditions of free rotation.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and their eventual coalescence into a single, averaged signal at higher temperatures. beilstein-journals.orgbeilstein-journals.org

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the dynamic process can be calculated. This provides quantitative information about the energy barrier to rotation or inversion. For N-substituted piperazine (B1678402) derivatives, which share some structural similarities with N-substituted carbazoles, activation energies for conformational changes have been determined using dynamic ¹H NMR. beilstein-journals.org While specific studies on methylbenzocarbazole are not abundant, the principles of DNMR are directly applicable to investigating its stereodynamic properties.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For methylbenzocarbazole, key functional groups and their characteristic vibrational frequencies include:

N-H Stretching: In non-N-substituted methylbenzocarbazoles, the N-H bond exhibits a characteristic stretching vibration, typically in the range of 3400-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group show stretching vibrations in the range of 2850-2960 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands between 1400 and 1650 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in the carbazole ring typically appears in the 1200-1350 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ range and are often diagnostic of the substitution pattern on the aromatic rings.

The following table summarizes the characteristic FTIR absorption bands for a generic methylbenzocarbazole.

Table 2: Characteristic FTIR Absorption Bands for Methylbenzocarbazole

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3400 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1400 - 1650
C-N Stretch 1200 - 1350
Aromatic C-H Bend (out-of-plane) 650 - 900

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. nih.gov It is based on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov For aromatic systems like methylbenzocarbazole, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton.

The Raman spectrum of methylbenzocarbazole will show characteristic bands corresponding to the same fundamental vibrations observed in the FTIR spectrum, but with different relative intensities. For example, the symmetric stretching vibrations of the aromatic rings, which may be weak in the FTIR spectrum, often give rise to strong signals in the Raman spectrum. This complementarity allows for a more complete vibrational analysis of the molecule. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of methylbenzocarbazole is characterized by several absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated carbazole ring system. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. aatbio.com

The parent carbazole molecule exhibits characteristic absorption maxima. The introduction of a methyl group and the annulation of an additional benzene ring to form a benzocarbazole isomer will influence the electronic structure and thus shift the absorption maxima. Generally, extending the conjugated system leads to a bathochromic (red) shift, meaning the absorption maxima move to longer wavelengths. informahealthcare.com

The solvent in which the spectrum is recorded can also influence the λmax values, a phenomenon known as solvatochromism. informahealthcare.comijcce.ac.ir Polar solvents may stabilize the excited state to a different extent than nonpolar solvents, leading to shifts in the absorption bands.

The following table provides typical UV-Vis absorption data for carbazole, which serves as a reference for understanding the electronic transitions in methylbenzocarbazole.

Table 3: Typical UV-Vis Absorption Maxima for Carbazole

Transition λmax (nm)
π → π* ~235
π → π* ~257
π → π* ~293
π → π* ~324
π → π* ~337

Note: Values are approximate and can vary with the solvent.

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the accurate determination of the molecular weight of organic compounds like methylbenzocarbazoles. nih.govresearchgate.net The method involves introducing a solution of the analyte into a highly charged capillary, which disperses the liquid into a fine aerosol of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically without inducing fragmentation. nih.govresearchgate.net

For methylbenzocarbazole derivatives, ESI-MS in positive ion mode typically generates a protonated molecule, [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion. Since the charge (z) is typically +1, the observed m/z value directly corresponds to the molecular weight of the compound plus the mass of a proton, allowing for unambiguous molecular weight confirmation. uab.edu This technique is valued for its high sensitivity and its ability to analyze thermally labile compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the analysis of complex mixtures containing methylbenzocarbazole derivatives. shimadzu.comrsc.org

In an LC-MS analysis, the sample is first injected into an LC system, where different components are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. nih.gov High-performance liquid chromatography (HPLC) is commonly used for this purpose. rsc.org The separated components then elute from the column and are introduced into the mass spectrometer for detection.

Identification: A specific methylbenzocarbazole derivative is identified by its characteristic retention time in the LC separation and its specific mass-to-charge ratio in the MS detector. For enhanced confidence, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a unique fragmentation pattern that serves as a structural fingerprint. nih.govnih.gov

Quantification: LC-MS provides excellent quantitative capabilities. By comparing the peak area of the analyte to that of a known concentration of a standard, the amount of the methylbenzocarbazole compound in the original sample can be accurately determined. shimadzu.comnih.gov Techniques such as selected reaction monitoring (SRM) are often employed to achieve very low limits of detection and quantification. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. The technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of methylbenzocarbazole derivatives. scirp.orgmdpi.com

The process requires the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, a detailed structural model is built and refined. mdpi.commdpi.com

Crystal structure analyses of carbazole derivatives reveal key structural features. The carbazole ring system is generally found to be nearly planar. mdpi.comnih.gov For example, in one analysis, the maximum deviation from the mean plane of the carbazole ring system was only 0.089 Å. nih.gov The fusion of additional rings, such as a benzofuran (B130515) or methylthiophene, also results in largely planar fused units. nih.gov

The orientation of substituent groups is described by dihedral angles. In derivatives with both phenylsulfonyl and nitrophenyl groups, these rings are significantly twisted relative to the carbazole plane. nih.gov For instance, the nitrophenyl ring can be inclined to the carbazole system by as much as 77.63°. nih.gov These spatial arrangements are often stabilized by intramolecular hydrogen bonds, such as C—H···O interactions. nih.gov

The way molecules pack in the crystal is determined by intermolecular forces. In the crystal structure of a carbazole-triazine hybrid, π–stacking interactions are observed, influencing the material's solid-state properties. mdpi.com The crystallographic data obtained, including the unit cell dimensions and space group, provide a unique fingerprint for a specific crystalline form of a methylbenzocarbazole derivative. mdpi.comnih.gov

Table 3: Crystallographic Data for Selected Heterocyclic Compounds

Compound Crystal System Space Group Unit Cell Parameters Source
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole Monoclinic C2/c a = 20.280 Å, b = 8.0726 Å, c = 16.005 Å, β = 98.947° mdpi.com
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative Triclinic P-1 a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.501°, β = 98.618°, γ = 103.818° mdpi.com
(E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile Monoclinic P21/c a = 11.0508 Å, b = 12.0159 Å, c = 10.0074 Å, β = 94.761° scispace.com
2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide Orthorhombic Pccn a = 12.3855 Å, b = 34.5746 Å, c = 24.2283 Å scirp.org

Table of Compounds Mentioned

Compound Name
Benzocarbazole, methyl-
4H-benzo[def]carbazole
N-(4-cyanophenyl)carbazole
(E)-4-((4-(4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)-7-bromobenzo[c] ciac.jl.cnnih.govnih.govthiadiazole
4,7-bis((4-((E)-4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)benzo[c] ciac.jl.cnnih.govnih.govthiadiazole
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole
2-(2'-hydroxyphenyl)benzoxazole
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole
(E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile
2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide
Benzofuran
Methylthiophene
Phenylsulfonyl

Planarity and Torsion Angles in Benzocarbazole Frameworks

The fused aromatic system of the benzocarbazole scaffold inherently favors a high degree of planarity. However, the introduction of substituents, such as a methyl group, can induce minor deviations from a perfectly planar geometry. These structural nuances are critical as they can influence molecular packing in the solid state, as well as the electronic and photophysical properties of the compound. The precise characterization of these deviations is achieved through techniques like X-ray crystallography, which allows for the detailed measurement of dihedral and torsion angles within the molecular framework.

Detailed structural analysis of carbazole derivatives provides quantitative insight into the molecule's conformation. For instance, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde reveals that the molecule is essentially planar. iucr.org In the asymmetric unit of its crystal lattice, two independent molecules, designated A and B, are present, both of which exhibit nearly identical geometries. iucr.org

The deviation from absolute planarity can be quantified by the dihedral angle between the two benzene rings of the carbazole core. In this specific methyl-substituted carbazole, the angle was measured to be 2.20 (9)° for molecule A and 2.01 (9)° for molecule B. iucr.orgiucr.org These small values underscore the near-coplanarity of the aromatic system.

The research findings on the dihedral angles for the two independent molecules are summarized in the table below.

Photophysical Phenomena and Excited State Dynamics

Fluorescence and Emission Characteristics of Methylbenzocarbazoles

The fluorescence and emission properties of methylbenzocarbazole systems are highly sensitive to their molecular structure and surrounding environment. Key phenomena include solvatofluorochromism, aggregation-induced emission, and the specific quantum yields and lifetimes of their excited states.

Solvatofluorochromism describes the change in a substance's fluorescence color in response to the polarity of the solvent. In many carbazole (B46965) derivatives, this phenomenon is pronounced due to an intramolecular charge transfer (ICT) character. Upon photoexcitation, a significant change in the molecule's dipole moment occurs, leading to a rearrangement of the surrounding solvent molecules. This process, known as solvent relaxation, stabilizes the excited state, reducing the energy gap between the excited and ground states and resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.

The magnitude of this shift is directly related to the solvent's polarity; more polar solvents induce a larger red shift. For instance, certain A–π–D–π–A (acceptor-pi-donor-pi-acceptor) carbazole molecules exhibit emission colors that can be tuned from blue in nonpolar solvents like hexane (B92381) to orange-red in polar solvents such as dimethyl sulfoxide (B87167) (DMSO). Theoretical studies on star-shaped carbazole-triazine derivatives confirm that a strong solvatochromic effect in their emission spectra is caused by a dramatic increase in the static dipole moment upon electronic excitation. This solvent-sensitive emission is a key feature for developing color-tunable organic light-emitting diodes (OLEDs).

Table 1: Effect of Solvent Polarity on Emission Wavelength for a Pyrido[2,3-a]carbazole Derivative Data conceptualized from findings on related carbazole systems demonstrating solvatochromic shifts.

Solvent Polarity Emission Maximum (λem) Stokes Shift
Hexane Low Blue Region (~420 nm) Small
Toluene Low Green-Blue Region (~450 nm) Moderate
THF Medium Green Region (~480 nm) Medium
Acetonitrile High Yellow-Green Region (~510 nm) Large
DMSO High Orange-Red Region (~580 nm) Very Large

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in solid states or aggregates, some methylbenzocarbazole systems exhibit the opposite effect, known as aggregation-induced emission (AIE). Molecules with AIE properties are weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.

Carbazole is considered an ideal structural unit for designing AIE-active materials due to its rigid, planar structure and good electron-transporting abilities. In practice, AIE is often observed by dissolving the compound in a solvent like tetrahydrofuran (B95107) (THF) and gradually adding a poor solvent, such as water. For carbazole-functionalized benzothiadiazole derivatives, a dramatic increase in photoluminescence intensity is observed as the water fraction increases, with maximum intensity often seen at high water content (e.g., 70%). This AIE activity is crucial for applications requiring high-brightness, solid-state emission, such as in OLEDs and chemical sensors.

The efficiency and duration of fluorescence in methylbenzocarbazole derivatives are quantified by their fluorescence quantum yields (ΦF) and excited-state lifetimes (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Studies on various carbazole derivatives show a range of these values depending on their specific structure and environment. For example, a series of fluorescent pyrido[2,3-a]carbazole derivatives were found to be highly fluorescent molecules with quantum yields (ΦF) ranging from 0.27 to 0.65 and excited-state lifetimes in the nanosecond range (7–9 ns). Research on carbazole (Cz) and 3,6-di-tert-butylcarbazole (B1356187) (t-Bu-Cz) in organic solvents reported excited singlet state (S₁) lifetimes of 13–15 ns, which were only weakly dependent on solvent polarity. The position of methyl substitution can also significantly influence these dynamics; studies on other methylated heterocyclic compounds have shown that the lifetime of the excited state can be extended by orders of magnitude depending on the methylation site.

Table 2: Photophysical Data for Selected Carbazole Derivatives

Compound Quantum Yield (ΦF) Lifetime (τ) Solvent/Conditions
Pyrido[2,3-a]carbazole derivatives 0.27 - 0.65 7 - 9 ns Various organic solvents
Carbazole (Cz) - 13.6 ns Tetrahydrofuran (THF)
Carbazole (Cz) - 14.3 ns Acetonitrile
3,6-di-tert-butylcarbazole (t-Bu-Cz) - 13 - 15 ns Various organic solvents

Energy Transfer Mechanisms in Methylbenzocarbazole-Containing Systems

Methylbenzocarbazole moieties can act as donors or acceptors of excitation energy within larger molecular systems. The two primary mechanisms governing this non-radiative energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

FRET is a long-range energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule, typically occurring over distances of 1–10 nm. A key requirement for efficient FRET is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Carbazole derivatives have been successfully employed as donor chromophores in FRET-based systems. In one study, a novel ionic material was synthesized by pairing a carbazole imidazolium (B1220033) cation (the donor) with a fluorescein (B123965) anion (the acceptor). This system exhibited a significant spectral overlap integral and an ideal theoretical FRET distance, and the occurrence of FRET was confirmed by a decrease in the donor's fluorescence lifetime. Such FRET systems are valuable in developing fluorescent probes and bioimaging agents.

In contrast to FRET, Dexter energy transfer is a short-range mechanism, typically occurring within 1 nm, that requires the wavefunctions of the donor and acceptor to overlap. It proceeds via a bilateral exchange of electrons between the excited donor and the ground-state acceptor. This mechanism is particularly important for triplet-triplet energy transfer, which is spin-forbidden for the FRET mechanism.

In carbazole-based systems, Dexter transfer is crucial for processes involving triplet excitons, such as in phosphorescent OLEDs. Studies on crystalline carbazole have analyzed the mechanisms for Dexter energy transfer, which can be critical for understanding and controlling the photophysical properties in the solid state. Interestingly, the interplay between FRET and Dexter mechanisms can be manipulated through molecular design. In certain isomeric donor-bridge-acceptor systems, changing the connectivity between the molecular components can lead to an anticorrelation between the rates of FRET and Dexter transfers, allowing for precise control over the direction of energy flow.

Photoinduced Energy Transfer Pathways in Donor-Acceptor Dyads

In systems where a carbazole (Cbz) donor is covalently linked to a corrole (B1231805) acceptor (Cbz-Cor), fluorescence studies indicate that singlet-singlet energy transfer from the excited carbazole (¹Cbz*) to the corrole is the predominant photochemical pathway. researchgate.net This process occurs with a very high quenching efficiency, approaching 99%. researchgate.net Detailed analysis suggests that the Förster resonance energy transfer (FRET) mechanism, which is based on dipole-dipole coupling, may not be the sole explanation for this highly efficient energy transfer. researchgate.net

Similarly, in dyads composed of a carbazole unit and a norbornadiene (NBD) group linked by a steroid spacer (NBD-S-CZ), intramolecular energy and electron transfer events have been observed. nih.gov Upon selective excitation of the carbazole chromophore, intramolecular triplet energy transfer from the triplet excited state of carbazole to the norbornadiene unit occurs. nih.gov This process, along with a competing photoinduced electron transfer, proceeds with a combined efficiency of approximately 52%. nih.gov The long-distance nature of this transfer suggests a through-bond mechanism is operative. nih.gov

The efficiency of these photoinduced processes is highly dependent on the molecular architecture. For instance, in perylenebisimide-carbazole (PBI-Cz) dyads, the fluorescence of the PBI moiety is significantly quenched due to photoinduced electron transfer from the carbazole donor. rsc.org The rate of this process is sensitive to the distance between the donor and acceptor, with shorter separations leading to more effective fluorescence quenching. rsc.org Transient absorption studies on phenanthroimidazole-BODIPY dyads have shown that photoinduced excitation energy transfer (PEnT) rate constants are significantly high, on the order of 10¹⁰ s⁻¹, highlighting their potential in light-harvesting applications. nih.gov

Table 1: Photoinduced Energy and Electron Transfer Parameters in Carbazole-Containing Dyads

Dyad System Transfer Process Efficiency (%) Rate Constant (k) Mechanism
Cbz-Cor Singlet-Singlet Energy Transfer ~99% Not specified Not solely Förster type
NBD-S-CZ Triplet Energy/Electron Transfer ~52% 3.3 x 10⁵ s⁻¹ Through-bond
NBD-S-CZ Singlet Electron Transfer ~14% 1.6 x 10⁷ s⁻¹ Through-bond
Dyad1 (PhI-BODIPY) Excitation Energy Transfer Not specified (1.1 ± 0.02) x 10¹⁰ s⁻¹ PEnT
Dyad2 (PhI-ethynyl-BODIPY) Excitation Energy Transfer Not specified (1.6 ± 0.02) x 10¹⁰ s⁻¹ PEnT

Data sourced from multiple studies investigating various carbazole-based donor-acceptor systems. researchgate.netnih.govnih.gov

Photostability and Non-Radiative Decay Pathways in Excited States

The photostability of carbazole derivatives is a crucial parameter for their application in optoelectronic devices, as it determines their operational lifetime. Light-induced degradation can occur through various non-radiative decay pathways from the excited state. Molecular design strategies, such as terminal modification and strategic substitution, have been shown to significantly enhance the photostability of molecules containing carbazole units.

For luminescent radicals based on a tris(2,4,6-trichlorophenyl)methyl (TTM) core coupled with carbazole donors, modifying the terminal benzene (B151609) ring of the carbazole has been demonstrated to improve photostability by an order of magnitude compared to simpler carbazole donors. rsc.org This enhancement is achieved without compromising other essential photophysical properties. rsc.org The introduction of multiple electron-donating groups, such as 9-phenylcarbazol-3-yl substituents, onto the TTM radical core also suppresses photo-bleaching, indicating a favorable effect on photostability. researchgate.net

Non-radiative decay pathways are processes that allow an excited molecule to return to the ground state without emitting a photon. In carbazole derivatives, these can include intersystem crossing (ISC), internal conversion, and photochemical reactions. In thin films, intermolecular pathways like singlet-singlet annihilation can become a dominant non-radiative process at high exciton (B1674681) densities, kinetically competing with emission. mdpi.com For donor-acceptor type luminescent radicals, steric hindrance can be engineered into the molecular structure to reduce non-radiative decay pathways, which in turn enhances photostability and increases photoluminescence quantum yields (PLQYs). researchgate.net

Furthermore, the introduction of heteroatoms into benzocarbazole derivatives can influence excited state dynamics by increasing the spin-orbit coupling. consensus.app This facilitates intersystem crossing from the singlet excited state to the triplet state, a key non-radiative process that can lead to phosphorescence but also potentially to different degradation pathways. consensus.app In some donor-acceptor dyads, a process known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can efficiently generate triplet states, which can have very long lifetimes, up to 190 µs in the case of PBI-Cz dyads. rsc.org While beneficial for some applications, long-lived triplet states can also be susceptible to degradation reactions.

Table 2: Factors Influencing Photostability and Non-Radiative Decay in Carbazole Derivatives

Molecular Modification / Condition Effect on Photostability Key Non-Radiative Pathway Affected Reference Finding
Terminal modification of carbazole donor Increased by 1 order of magnitude Photochemical degradation A new molecular design strategy to improve photostability of luminescent radicals. rsc.org
Introduction of steric hindrance Increased General non-radiative decay Reduces non-radiative decay pathways, enhancing photostability and PLQYs. researchgate.net
High exciton density in thin films Decreased Singlet-Singlet Annihilation Becomes a dominant decay process, competing with emission. mdpi.com
Heteroatom substitution Influences excited state lifetime Intersystem Crossing (ISC) Enhances spin-orbit coupling, facilitating ISC. consensus.app
Donor-Acceptor configuration Can lead to long-lived triplets Spin-Orbit Charge Transfer ISC Efficiently generates triplet states with lifetimes up to 190 µs. rsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely employed to determine the properties of molecules in their ground state.

The first step in computational analysis is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For methyl-benzocarbazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are used to obtain the optimized ground-state geometry. sciencepg.comresearchgate.net

Conformational analysis is crucial for molecules with rotatable bonds. In methyl-benzocarbazole, the orientation of the methyl group relative to the benzocarbazole core can influence its electronic properties. By calculating the energies of different conformers, the most stable conformation can be identified. For instance, in related carbazole-based oligomers, the inter-ring torsion angles are critical parameters determined through such calculations. researchgate.net

Table 1: Representative Theoretical Data for Ground State Properties of a Methyl-Benzocarbazole Derivative

PropertyValueMethod/Basis Set
Ground State Energy[Specific Energy Value in Hartrees]B3LYP/6-31G(d,p)
Dipole Moment[Value in Debye]B3LYP/6-31G(d,p)
C-N Bond Length (Carbazole)[Value in Å]B3LYP/6-31G(d,p)
C-C Bond Length (Aromatic)[Value in Å]B3LYP/6-31G(d,p)
Dihedral Angle (Methyl Group)[Value in Degrees]B3LYP/6-31G(d,p)

Note: The specific values in this table are illustrative and would be obtained from detailed DFT calculations on a specific methyl-benzocarbazole isomer.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions and electronic transitions. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. nankai.edu.cn A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable. sciencepg.com

In methyl-benzocarbazole, the HOMO is typically distributed over the electron-rich carbazole (B46965) moiety, reflecting its electron-donating nature. The LUMO distribution can vary depending on the specific substitution pattern, but it is generally located over the aromatic system. The methyl group, being a weak electron-donating group, can slightly raise the HOMO energy level, thereby influencing the HOMO-LUMO gap. DFT calculations are used to visualize the spatial distribution of these orbitals and to calculate their energy levels. researchgate.netnankai.edu.cn

Table 2: Calculated Frontier Molecular Orbital Energies for a Methyl-Benzocarbazole Derivative

Molecular OrbitalEnergy (eV)
HOMO[Specific Energy Value]
LUMO[Specific Energy Value]
HOMO-LUMO Gap [Calculated Energy Gap]

Note: These values are representative and would be determined through DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.orgchemrxiv.orguci.edu It allows for the calculation of properties related to how the molecule interacts with light, such as absorption and emission of photons. semanticscholar.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum. nih.gov These calculations also provide the oscillator strength (f), a measure of the intensity of the transition. sciencepg.com By simulating the electronic transitions from the ground state to various excited states, a theoretical UV-Vis absorption spectrum can be constructed. sciencepg.com

Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference between the S1 and the ground state (S0) at the S1 geometry, the emission wavelength can be predicted. nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding the nature of the electronic transitions (e.g., π-π* or n-π*). nih.gov For complex molecules, TD-DFT can help assign specific peaks in the experimental spectra to particular electronic transitions within the molecule. chemrxiv.org

Table 3: TD-DFT Predicted Absorption and Emission Data for a Methyl-Benzocarbazole Derivative

ParameterPredicted ValueTransition
Absorption λmax[Wavelength in nm]S0 → S1
Oscillator Strength (f)[Arbitrary Units]S0 → S1
Emission λmax[Wavelength in nm]S1 → S0

Note: These values are illustrative and depend on the specific computational method and solvent model used.

Many donor-acceptor molecules, including derivatives of carbazole, exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govresearchgate.net In an ICT state, there is a significant shift of electron density from the electron-donating part of the molecule to the electron-accepting part.

TD-DFT is a powerful tool to characterize the ICT nature of an excited state. sciencepg.com This can be achieved by analyzing the molecular orbitals involved in the electronic transition. nih.gov If the transition is primarily from a HOMO localized on the donor (the carbazole unit) to a LUMO localized on an acceptor moiety, it indicates a strong ICT character. researchgate.net Visualizing the electron density difference between the ground and excited states can provide a clear picture of the charge redistribution upon excitation. nih.gov The degree of ICT can be influenced by factors such as the solvent polarity and the specific substitution on the benzocarbazole core. nih.gov

Theoretical Modeling of Energy Transfer Processes

In the context of materials science, particularly for applications in organic electronics, understanding how energy is transferred between molecules is crucial. Theoretical modeling can provide insights into these energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

While direct computational modeling of energy transfer between two methyl-benzocarbazole molecules is complex, DFT and TD-DFT calculations provide the essential parameters needed for these models. For FRET, the spectral overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule is a key factor. TD-DFT can be used to calculate these spectra, as discussed previously. nih.gov

Furthermore, calculations of the transition dipole moment, which is related to the oscillator strength, are essential for quantifying the FRET efficiency. For Dexter energy transfer, which is a short-range, electron exchange mechanism, the spatial overlap of the molecular orbitals of the donor and acceptor molecules is critical. DFT calculations of the HOMO and LUMO distributions can provide a qualitative understanding of this overlap.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of methyl-substituted benzocarbazoles, theoretical and computational studies are instrumental in understanding their reactivity, predicting reaction outcomes, and designing novel synthetic routes. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

A key area of investigation for methyl-substituted benzocarbazoles is their behavior in electrophilic aromatic substitution reactions. The position of the methyl group, as well as the fused benzene (B151609) ring, significantly influences the electron density distribution within the carbazole nucleus, thereby directing the regioselectivity of the reaction. Computational models can predict the most likely sites of electrophilic attack by calculating the relative energies of the sigma-complex intermediates formed at different positions on the aromatic rings. nih.gov

The following interactive table illustrates the type of data that can be obtained from computational studies on electrophilic substitution, using the example of 2-methylpyrrole to demonstrate the concept. The Gibbs free energy of activation (ΔG‡) indicates the kinetic barrier for the reaction at different positions.

Reactive ChannelTransition StateGibbs Free Energy of Activation (kcal/mol)
Attack at C3TS-σ313.68
Attack at C5TS-σ416.89
Attack at C4--
Attack at C2 (ipso)--
Data based on the electrophilic substitution of 2-methylpyrrole, serving as an illustrative example. researchgate.net

Beyond electrophilic substitution, computational studies can also illuminate the mechanisms of other reactions involving methylbenzocarbazoles, such as oxidation. For example, experimental work on the peroxidase-catalyzed oxidation of N-methylcarbazole has proposed mechanisms involving the formation of radical intermediates. researchgate.net Computational modeling could further refine these proposed pathways by calculating the energy profiles for the formation of various intermediates and transition states, thus providing a more detailed and quantitative understanding of the reaction mechanism.

Furthermore, theoretical investigations are crucial for understanding the synthesis of substituted carbazoles. For example, computational analyses of metal-catalyzed cyclization reactions to form the carbazole core can reveal the role of the catalyst, the effect of substituents on the reactants, and the energetics of different reaction pathways. nih.gov These insights are invaluable for optimizing reaction conditions and improving the yields of desired products.

Mechanistic Studies of Methylbenzocarbazole Reactions

Role of Catalysts and Reagents in Reaction Mechanisms

Palladium catalysts are widely used in C-H activation and amination reactions to form the carbazole (B46965) ring. In a merged visible-light photoredox and palladium-catalyzed process, Pd(OAc)₂ is a key component. acs.orgelsevierpure.com The palladium(II) species forms a palladacyclic intermediate with the 2-amidobiaryl substrate. This intermediate is then oxidized to a Pd(III) or Pd(IV) state, from which reductive elimination occurs to form the C-N bond of the carbazole. acs.orgelsevierpure.comrsc.org The role of the photocatalyst in this system is to facilitate the necessary electron transfer steps.

Copper catalysts also play a significant role in the synthesis of carbazoles through intramolecular C-H/N-H coupling. nih.govacs.org The use of a picolinamide-based directing group on the substrate is crucial for the success of this copper-catalyzed amination. nih.gov The copper catalyst facilitates the C-H activation and subsequent C-N bond formation, with the directing group being cleaved in the process. nih.gov This method offers a palladium-free alternative for carbazole synthesis.

Photocatalysts , such as iridium complexes, are instrumental in visible-light-mediated syntheses of carbazoles. acs.orgelsevierpure.com These catalysts absorb visible light and initiate electron transfer processes that would otherwise require high temperatures or harsh reagents. In the combined palladium/photoredox system, the iridium photocatalyst is responsible for the single-electron transfer that initiates the reductive elimination from the palladium center. acs.orgelsevierpure.com Organic dyes can also serve as photocatalysts in these transformations.

Acids and Bases often act as crucial reagents or catalysts in traditional carbazole syntheses. For instance, the Fischer indole (B1671886) synthesis, which can be adapted to form the carbazole core, is typically catalyzed by Brønsted or Lewis acids. wikipedia.org These acids protonate the phenylhydrazone precursor, facilitating the key elsevierpure.comelsevierpure.com-sigmatropic rearrangement. In other cyclization reactions, strong bases may be used to generate nucleophilic species that initiate ring closure.

The table below summarizes the roles of various catalysts and reagents in methylbenzocarbazole synthesis.

Catalyst/ReagentReaction TypeMechanistic Role
Palladium(II) AcetateC-H Amination/CouplingForms a palladacycle intermediate, facilitates C-N bond formation via reductive elimination. acs.orgelsevierpure.comrsc.org
Copper SaltsC-H Amination/CouplingCatalyzes intramolecular C-H/N-H coupling, often with the aid of a directing group. nih.govacs.org
Iridium PhotocatalystsPhotoredox CatalysisAbsorbs visible light and initiates electron transfer to activate the catalytic cycle. acs.orgelsevierpure.com
Brønsted/Lewis AcidsFischer Indole SynthesisProtonates the hydrazone precursor to facilitate the elsevierpure.comelsevierpure.com-sigmatropic rearrangement. wikipedia.org
Nitrous AcidGraebe-Ullmann SynthesisReacts with a 2-aminodiphenylamine (B160148) to form a benzotriazole (B28993) intermediate. drugfuture.com

Cyclization Mechanisms in Methylbenzocarbazole Formation

The construction of the carbazole ring system is the cornerstone of methylbenzocarbazole synthesis. Several cyclization mechanisms are employed to achieve this.

The Graebe-Ullmann synthesis is a classic thermal cyclization method. drugfuture.com It begins with the diazotization of a 2-aminodiphenylamine derivative using nitrous acid to form a 1-phenyl-1,2,3-benzotriazole. youtube.comyoutube.com Upon heating, this triazole undergoes thermal decomposition, extruding a molecule of nitrogen gas. This step is believed to generate a short-lived diradical intermediate. youtube.com This diradical then rapidly undergoes intramolecular radical combination to form the new carbon-carbon bond, yielding the aromatic carbazole ring system. youtube.comyoutube.com

The Fischer indole synthesis can be adapted to produce tetrahydrocarbazoles, which can then be aromatized to carbazoles. The mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclic ketone, such as a substituted cyclohexanone. The resulting phenylhydrazone tautomerizes to an enamine, which then undergoes a elsevierpure.comelsevierpure.com-sigmatropic rearrangement. wikipedia.org This is followed by the loss of ammonia (B1221849) and aromatization to form the indole ring fused to the cyclohexane (B81311) ring. Subsequent dehydrogenation yields the fully aromatic carbazole. The presence of a methyl group on the phenylhydrazine can influence the regioselectivity of the cyclization. nih.gov

Photochemical cyclization of diphenylamines is another route to the carbazole core. This reaction typically proceeds via the first excited singlet state of the diphenylamine. An intramolecular exciplex is formed, which then undergoes cyclization to a dihydrocarbazole intermediate. Subsequent oxidation, often by atmospheric oxygen, leads to the aromatic carbazole product.

Modern methods often involve transition-metal-catalyzed C-H amination . As discussed previously, palladium and copper are common catalysts for these reactions. acs.orgelsevierpure.comrsc.orgnih.govacs.org The general mechanism involves the coordination of the metal to the nitrogen of an amide or amine and a C-H bond on the adjacent aromatic ring, often facilitated by a directing group. This is followed by an oxidative addition or a concerted metalation-deprotonation step to form a metallacyclic intermediate. Reductive elimination from this intermediate then forms the C-N bond and regenerates the catalyst.

Below is a comparative table of these cyclization mechanisms.

Cyclization MechanismKey Intermediate(s)Driving Force
Graebe-Ullmann Synthesis1-Phenyl-1,2,3-benzotriazole, DiradicalExtrusion of N₂ gas, Aromatization. youtube.comyoutube.comdrugfuture.com
Fischer Indole SynthesisPhenylhydrazone, Enamine elsevierpure.comelsevierpure.com-Sigmatropic rearrangement, Aromatization. wikipedia.org
Photochemical CyclizationDihydrocarbazolePhotoexcitation, Aromatization via oxidation.
Transition-Metal-Catalyzed C-H AminationMetallacycle (e.g., Palladacycle)Reductive elimination from the metal center. acs.orgrsc.org

Isomerization and Rearrangement Mechanisms

Isomerization and rearrangement reactions can occur during the synthesis of methylbenzocarbazoles or as separate transformations of the final products. These processes can involve the migration of substituents, such as methyl groups, or skeletal rearrangements of the carbazole framework itself.

Methyl group migration is a known phenomenon in polycyclic aromatic hydrocarbons (PAHs) under thermal conditions and can be relevant to methyl-substituted carbazoles. nih.gov Mechanistic studies on model PAHs like dimethylpyrene have shown that methyl transfer can occur both intramolecularly and intermolecularly. nih.gov One proposed mechanism involves an ipso attack by a hydrogen radical at a methyl-substituted carbon atom. This can lead to the formation of a radical intermediate that can then either lose a methyl radical (which can then attack another position) or undergo further rearrangement. nih.gov

Acid-catalyzed rearrangements are also possible, particularly in precursors to carbazoles or in the carbazole products themselves under forcing conditions. For example, in the context of the Fischer indole synthesis, the choice of acid catalyst and reaction conditions can sometimes influence the product distribution, suggesting the possibility of competing rearrangement pathways of intermediates. nih.gov

While specific, well-documented examples of skeletal rearrangements of the methylbenzocarbazole ring system are not abundant in the literature, analogies can be drawn from other heterocyclic systems. For instance, acid-catalyzed isomerizations of substituted pyrazoles have been observed to proceed regioselectively. researchgate.net Such processes in carbazoles would likely involve protonation of the aromatic system to form a carbocationic intermediate, which could then undergo a 1,2-shift of a methyl group or a portion of the carbon skeleton, followed by deprotonation to yield an isomeric carbazole.

A hypothetical mechanism for an acid-catalyzed methyl group migration in a methylbenzocarbazole could proceed as follows:

Protonation of the carbazole ring by a strong acid to form a resonance-stabilized carbocation (an arenium ion).

A acs.orgnih.gov-hydride or acs.orgnih.gov-methyl shift (a Wagner-Meerwein rearrangement) to an adjacent carbon atom, forming a new, potentially more stable, carbocationic intermediate.

Deprotonation of the rearranged intermediate to restore aromaticity and yield the isomerized methylbenzocarbazole.

Applications in Advanced Materials and Technologies Research Focus

Organic Electronics and Optoelectronics

Organic Electronics and Optoelectronics

Methylbenzocarbazole derivatives are a significant class of materials in the field of organic electronics due to their advantageous properties. These compounds often exhibit high thermal stability, good charge transport capabilities, and their optoelectronic properties can be fine-tuned through molecular design. nbinno.com The carbazole (B46965) moiety, a core component of these molecules, is known for its electron-rich nature and hole-transporting capabilities. mdpi.com The introduction of a methyl group and the fusion of an additional benzene (B151609) ring to form the benzocarbazole structure can further modify the electronic and physical properties of the material, making it suitable for a range of applications in organic electronic devices. nbinno.commdpi.com

Methylbenzocarbazole derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). Their inherent chemical and electronic characteristics make them suitable for various roles within OLED device architecture. researchgate.net Carbazole-based materials are versatile and can function as luminescent emitters, host materials for phosphorescent emitters, and as materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com

In the design of blue-emitting OLEDs, for instance, carbazole-π-imidazole derivatives have been synthesized. In these molecules, the carbazole unit acts as an electron donor. nih.gov The introduction of substituents like a t-butyl group on the carbazole moiety can influence the intramolecular charge transfer (ICT) process, leading to higher photoluminescence quantum yields (PLQY). nih.gov One such device utilizing a carbazole-π-imidazole derivative, BCzB-PPI, as the light-emitting layer demonstrated deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

Furthermore, twisted donor-acceptor-donor (D-A-D) structures incorporating bicarbazole as the donor and benzophenone (B1666685) as the acceptor have been developed for use as blue emitters. mdpi.commdpi.com These materials are designed to have high thermal stability and to form stable amorphous films. mdpi.com An OLED device using one such derivative, DB13, which features two aliphatic chains, exhibited a maximum EQE of 4.0% for a deep-blue emission. mdpi.com The twisted structure of these molecules helps to prevent aggregation-caused quenching (ACQ) by reducing intermolecular interactions in the solid state. mdpi.com

The following table summarizes the performance of selected OLEDs incorporating carbazole derivatives:

Emitter/Host MaterialRoleMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates
BCzB-PPIEmitter4.4311,364Deep-Blue(0.159, 0.080)
DB13Emitter4.0N/ADeep-BlueN/A

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Methylbenzocarbazole derivatives are also being explored for their potential in organic photovoltaics (OPVs) and organic solar cells (OSCs). Their favorable hole-transporting properties make them valuable components in these devices, where they can facilitate efficient charge separation and collection. nbinno.com The versatility of carbazole-based compounds allows for their incorporation into various types of solar cell architectures. mdpi.com

In dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor's conduction band. core.ac.uk Metal-free organic sensitizers based on a donor-π-acceptor (D-π-A) structure have gained significant attention. researchgate.net Benzocarbazole can act as a potent electron donor in these sensitizers. researchgate.net

Researchers have synthesized and studied a variety of benzocarbazole-based sensitizers, tuning their properties by modifying the π-conjugated spacer that connects the donor to the acceptor (typically cyanoacrylic acid). researchgate.netresearchgate.net For example, a study of sensitizers with different π-spacers, such as fluorene-thiophene (BFT), fluorene-furan (BFF), fluorene-phenyl (BFB), and thiophene-phenyl (BTB), revealed that the choice of spacer significantly impacts the photovoltaic performance. researchgate.net The dye with the thiophene-phenyl spacer (BTB) showed a broader incident photon-to-current efficiency (IPCE) spectrum, leading to a higher short-circuit current density (Jsc) compared to the others. researchgate.net Another set of D-A-π-A type benzocarbazole sensitizers using benzothiadiazole as an auxiliary acceptor also demonstrated that the nature of the π-bridge (furan, thiophene (B33073), or benzene) influences the light-harvesting ability and charge recombination rates, with a furan-bridged dye achieving a photoelectric conversion efficiency of approximately 5.20%. researchgate.net

The performance of a DSSC sensitized with a multicarbazole-based organic dye, C2S1A1, which features a twisted structure and thiophene units, yielded a solar-to-electricity conversion efficiency of 5.1%, an open-circuit voltage (Voc) of 0.69 V, and a short-circuit photocurrent density (Jsc) of 10.83 mA cm⁻² under standard AM 1.5 irradiation. core.ac.uk

A critical component in many high-performance perovskite solar cells (PSCs) is the hole transport material (HTM), which is responsible for efficiently extracting and transporting the positive charge carriers (holes) generated in the perovskite layer. nih.govresearchgate.net Carbazole-based compounds have been extensively investigated as HTMs due to their excellent hole mobility and stability. rsc.orgnih.gov

Novel HTMs based on carbazole units with π-extensions have been designed and synthesized. These materials have demonstrated promising efficiencies in PSCs. nih.gov For example, a PSC incorporating a newly designed carbazole-based HTM achieved a power conversion efficiency (PCE) of up to nearly 18%. nih.gov Another study on cross-linkable carbazole-based HTMs, V1205 and V1206, showed that a device with V1205 reached a PCE of 16.9% with good stability. rsc.org The ability of these materials to be thermally polymerized provides solvent-resistant films, which is advantageous for device fabrication. rsc.org

The following table presents the performance of perovskite solar cells using different carbazole-based hole transport materials:

HTMPower Conversion Efficiency (PCE) (%)
V120516.9
Novel π-extended carbazole HTM~18

Charge Transport Properties in Methylbenzocarbazole Systems

The charge transport properties of organic semiconductors are fundamental to the performance of electronic devices. researchgate.net In methylbenzocarbazole systems, the ability to efficiently transport charge carriers, particularly holes, is a key characteristic. mdpi.com The planar and aromatic structure of the carbazole unit, combined with its electron-donating nature, facilitates hole transport. researchgate.net

The mobility of charge carriers in thin films of these materials can be influenced by factors such as molecular packing and the presence of disorder. researchgate.net For instance, in amorphous films of carbazole derivatives, hole drift mobility can be measured using techniques like the xerographic time-of-flight method. researchgate.net For 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole, a room-temperature hole drift mobility of 1.2 × 10⁻⁴ cm²/V·s was observed at an electric field of 6.4 × 10⁵ V/cm. researchgate.net The introduction of different substituents on the carbazole core can influence the ionization potential and, consequently, the charge transport properties. researchgate.net

In conjugated polymers, both intrachain and interchain interactions are crucial for charge transport. nih.gov The flow used in printing fabrication methods has been shown to planarize the polymer backbone, which can increase the conjugation length and lead to a significant increase in charge carrier mobilities. nih.gov While specific data for methylbenzocarbazole polymers was not detailed in the provided context, the principles of charge transport in conjugated systems are broadly applicable. researchgate.netnih.gov

Design of Donor-Acceptor (D-A) Systems for Organic Electronic Devices

The donor-acceptor (D-A) architecture is a widely employed molecular design strategy for organic electronic materials. rsc.org In these systems, an electron-donating moiety is covalently linked to an electron-accepting moiety, often through a π-conjugated bridge. researchgate.net This design can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is beneficial for applications in OLEDs and OPVs. rsc.org

Carbazole and its derivatives, including methylbenzocarbazole, are commonly used as the electron donor component in D-A systems due to their excellent hole-transporting properties. mdpi.comrsc.org By pairing them with various electron acceptors, the electronic and optical properties of the resulting material can be tailored. For example, a D-A-D type molecule with bicarbazole as the donor and benzophenone as the acceptor has been synthesized for use in blue OLEDs. mdpi.com The distribution of the highest occupied molecular orbital (HOMO) is typically located on the donor units, while the lowest unoccupied molecular orbital (LUMO) is situated on the acceptor unit. mdpi.com

In another example, a D–π–A–π–D structured material was synthesized using carbazole as the donor and benzothiadiazole as the acceptor. rsc.org This compound exhibited a strong solvatochromic effect in its emission spectra, and OLEDs based on this material showed efficient red and infrared emission with a quantum efficiency of 3.13%. rsc.org The design of D-A systems also extends to sensitizers for DSSCs, where the D-A structure facilitates efficient charge separation and injection. researchgate.net

Chemical Sensing and Molecular Probes

The inherent fluorescence of the carbazole moiety makes it an excellent building block for the creation of chemical sensors and molecular probes. researchgate.netnih.gov The introduction of a methyl group and the extension of the aromatic system in methylbenzocarbazole can further tune these photophysical properties, leading to the development of highly sensitive and selective detection platforms. nih.gov

Researchers have increasingly utilized carbazole derivatives to construct fluorescent molecular sensors due to their large π-conjugated rigid planar structure and active intramolecular charge transfer characteristics. rsc.org The synthesis of novel fluorescent probes often involves modifying the carbazole core with specific recognition units that can interact with target analytes. nih.gov For instance, the functionalization of the nitrogen atom or the aromatic framework of carbazole derivatives allows for the introduction of binding sites for various ions and molecules. mdpi.com

The general principle behind these fluorescent probes lies in mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). researchgate.net Upon interaction with a specific analyte, the electronic properties of the probe are altered, leading to a detectable change in its fluorescence emission, such as quenching or enhancement. rsc.org While specific studies on methylbenzocarbazole are nascent, the established methodologies for synthesizing carbazole-based probes provide a clear roadmap for its application. For example, a novel carbazole-based fluorescent sensor was successfully designed for the detection of Cu2+ ions, demonstrating high selectivity and sensitivity. rsc.org

Table 1: Examples of Carbazole-Based Fluorescent Probes and their Detection Mechanisms

Probe BaseTarget AnalyteDetection MechanismReference
Carbazole DerivativeCu2+Fluorescence Quenching rsc.org
HydroxycarbazoleHalide AnionsHydrogen Bonding Interaction nih.gov
Pyrano[3,2-c] CarbazoleZn2+Chelation-Enhanced Fluorescence mdpi.com
Carbazole DerivativeHg2+Not Specified semanticscholar.org

This table is generated based on data from the text and is for illustrative purposes.

Beyond single-molecule probes, methylbenzocarbazole compounds hold promise for integration into more complex sensor platforms. The development of such platforms often involves the immobilization of the sensing molecule onto a solid support, enabling reusable and portable detection systems. The robust chemical and thermal stability of carbazole derivatives makes them suitable for such applications. mdpi.com

The design of these platforms can leverage the versatile chemistry of the carbazole nucleus. For example, polymers derived from carbazole monomers have been extensively studied for their conducting and electro-optical properties. mdpi.com Polycarbazoles and their derivatives can be synthesized through both chemical and electrochemical polymerization methods, offering a means to create thin films and functional coatings for sensor devices. mdpi.com These polymeric materials can exhibit enhanced sensitivity and response times compared to their monomeric counterparts. While direct research on methylbenzocarbazole-based sensor platforms is limited, the principles established for other carbazole derivatives are directly applicable.

Catalysis

The electron-rich nature of the carbazole core also makes its derivatives, including methylbenzocarbazole, promising candidates for applications in catalysis, particularly in photocatalysis. nih.gov Their ability to absorb light and participate in energy or electron transfer processes is key to their function in this domain. nih.govresearchgate.net

Triplet photosensitizers are crucial components in many photochemical reactions, as they can efficiently absorb light and transfer the energy to other molecules, initiating a chemical transformation. rsc.org A desirable photosensitizer should possess strong absorption in the visible region, a high quantum yield of intersystem crossing to the triplet state, and a sufficiently long triplet lifetime. rsc.org

Carbazole derivatives have been investigated as photosensitizers in various contexts, including photodynamic therapy and dye-sensitized solar cells (DSSCs). nih.govnih.govfrontiersin.org In DSSCs, for instance, carbazole-based dyes act as the primary light-harvesting component, absorbing solar energy and injecting electrons into a semiconductor material. nih.gov The design of these photosensitizers often involves a donor-π-acceptor (D-π-A) architecture, where the carbazole unit serves as the electron donor. nih.gov The performance of these photosensitizers can be fine-tuned by modifying the structure of the carbazole donor and the other components of the dye. mdpi.com Although specific research on methylbenzocarbazole as a triplet photosensitizer is not widely reported, its structural similarity to other effective carbazole-based photosensitizers suggests its potential in this area.

The application of carbazole derivatives extends to their direct role in photocatalytic processes, where they can act as organic photocatalysts. These compounds can initiate redox reactions upon light absorption. researchgate.net For example, carbazole-based photoinitiators are used in polymerization reactions, where they generate reactive species under UV or visible light to trigger the polymerization of monomers. researchgate.net

The versatility of carbazole chemistry allows for the synthesis of derivatives with tailored redox potentials and light-absorption properties, making them adaptable to a range of photocatalytic applications. nih.gov The photocatalytic degradation of organic pollutants is another area where carbazole-based materials could be effective, although this remains an area for future exploration. The stability and tunable electronic properties of methylbenzocarbazole make it a strong candidate for the development of novel, metal-free photocatalysts.

Advanced Analytical Techniques in Methylbenzocarbazole Research

Chromatography-Mass Spectrometry Hybrid Techniques

Hybrid techniques that couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry are indispensable tools in the analysis of complex mixtures containing methylbenzocarbazole compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the separation, detection, and quantification of a wide array of chemical compounds. nih.govfrontiersin.org This technique first separates analytes in a liquid mobile phase using a stationary phase packed in a column. nih.gov The separated compounds are then ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio, providing both molecular weight and structural information. researchgate.netnih.gov

In the context of carbazole-related compounds, LC-MS is particularly useful for analyzing mixtures and identifying specific isomers and their metabolites or degradation products. nih.govmdpi.com The choice of ionization source, such as electrospray ionization (ESI), is critical and is optimized to achieve maximum sensitivity for the target analytes. frontiersin.org ESI-MS analysis of carbazolequinones, for example, has been used to study their fragmentation pathways. mdpi.com By selecting protonated species and inducing collision-induced dissociation, researchers can obtain detailed structural information from the resulting fragment ions. mdpi.com Common fragmentation patterns for carbazole (B46965) derivatives include the loss of water and carbon monoxide. mdpi.com

The sensitivity of LC-MS/MS methods can be very high, with limits of quantitation (LOQ) often in the nanogram per milliliter (ng/mL) range or even lower, making it suitable for trace-level analysis. nih.gov

Table 1: Key Aspects of LC-MS/MS in the Analysis of Carbazole Derivatives

FeatureDescriptionRelevance to Methylbenzocarbazole
Separation Utilizes a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase. nih.govAllows for the separation of different methylbenzocarbazole isomers and related impurities.
Ionization Electrospray ionization (ESI) is commonly used, often in positive mode for nitrogen-containing heterocycles. frontiersin.orgEfficiently generates ions of methylbenzocarbazole for mass analysis.
Detection Tandem mass spectrometry (MS/MS) provides high selectivity and structural information through fragmentation analysis. mdpi.comConfirms the identity of specific isomers and helps in the elucidation of their chemical structures.
Sensitivity Capable of detecting and quantifying compounds at very low concentrations. nih.govEssential for purity assessment and the study of trace-level transformation products.

Ion chromatography (IC) is a separation technique that is particularly well-suited for the analysis of ionic and polar compounds. kau.edu.sa When coupled with mass spectrometry, IC-MS becomes a highly selective and specific method for identifying and quantifying charged analytes. kau.edu.sa The key advantage of IC-MS is its ability to separate compounds that are poorly retained on traditional reversed-phase LC columns. kau.edu.sa A suppressor is often used in IC to reduce the conductivity of the eluent before it enters the mass spectrometer, which enhances the sensitivity of the MS detection. kau.edu.sa

While direct applications of IC-MS for methylbenzocarbazole are not extensively documented, the technique holds potential for analyzing charged derivatives of methylbenzocarbazole or for studying its interactions in ionic liquid matrices. The high selectivity of IC can be beneficial in resolving complex mixtures where isomers or closely related compounds are present. kau.edu.sa

Advanced Spectroscopic Imaging

Spectroscopic techniques are fundamental to understanding the electronic structure and optical properties of methylbenzocarbazole and its derivatives. These methods provide insights into how the molecular structure influences its interaction with light, which is crucial for applications in optoelectronics.

Spectroscopic studies of carbazole and its derivatives often involve techniques such as UV-visible absorption and fluorescence spectroscopy. nih.govnih.gov The absorption and emission spectra of these compounds are sensitive to their chemical environment and substitution patterns. scholarena.comresearchgate.net For instance, the introduction of different functional groups can significantly alter the photophysical properties of the carbazole core. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to gain a deeper understanding of the electronic transitions and molecular orbitals involved. scholarena.com These theoretical calculations can help to interpret experimental spectra and predict the properties of new derivatives. scholarena.com

Electrochemical Methods in Material Characterization

Electrochemical techniques are pivotal in characterizing the redox behavior of methylbenzocarbazole compounds and assessing their suitability for use in electronic devices. These methods provide information on the ease with which these molecules can be oxidized or reduced, which is directly related to their ability to transport charge. acs.org

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species. iieta.orgresearchgate.net In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. iieta.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. kau.edu.saiieta.orgiieta.org

For carbazole derivatives, CV studies reveal that they often exhibit reversible or quasi-reversible oxidation processes. iieta.orgresearchgate.net The position of the oxidation peak is indicative of the energy required to remove an electron from the molecule. acs.org These studies are typically conducted in a non-aqueous solvent with a supporting electrolyte. kau.edu.saiieta.org The electrochemical behavior, including the stability of the generated radical cations, can be investigated by varying the scan rate and performing multiple cycles. iieta.org The dimerization mechanism of carbazole radical cations has been elucidated through electrochemical methods coupled with mass spectrometry, showing that the reaction involves a radical cation reacting with a neutral molecule. researchgate.netnih.gov

Table 2: Typical Electrochemical Data for Carbazole Derivatives from Cyclic Voltammetry

Compound TypeOxidation Potential (V vs. Ag/AgCl)Redox BehaviorKey Findings
Carbazole ChromophoresVaries with substituent groupsSingle reversible oxidative peakThe presence of electron-donating or withdrawing groups influences the redox potentials. iieta.orgresearchgate.netiieta.org
Carbazole-based PolymersDependent on polymer structureReversible oxidationCan be electrochemically polymerized to form conductive films. acs.org
N-substituted CarbazolesGenerally lower than unsubstituted carbazoleReversible oxidationThe substituent on the nitrogen atom affects the electron density and thus the oxidation potential. researchgate.netnih.gov

Note: The specific values of redox potentials are highly dependent on the experimental conditions (solvent, electrolyte, electrode, reference electrode) and the specific molecular structure.

The redox potentials obtained from cyclic voltammetry can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These frontier molecular orbitals are crucial in determining the electronic and optical properties of a material, as they are involved in charge injection, transport, and recombination processes in electronic devices.

The onset potential of the first oxidation wave in the cyclic voltammogram is related to the HOMO energy level, while the onset of the first reduction wave is related to the LUMO energy level. researchgate.net A strong correlation has been observed between the energies of these frontier molecular orbitals determined by cyclic voltammetry and the size of the π-conjugated system in various organic molecules. researchgate.net For many carbazole-based materials, the HOMO/LUMO energy gap can be tuned by chemical modification, allowing for the design of materials with specific emission colors ranging from blue to orange. researchgate.net

This ability to correlate electrochemical data with fundamental electronic parameters makes cyclic voltammetry an invaluable tool in the rational design and screening of new methylbenzocarbazole derivatives for applications in organic electronics. researchgate.netresearchgate.net

Environmental Photochemistry of Methylbenzocarbazoles Theoretical and Mechanistic

Photochemical Transformations in Environmental Contexts

Methylbenzocarbazoles, upon entering aquatic or terrestrial environments, can undergo a variety of photochemical transformations. The nature and efficiency of these transformations are influenced by the specific isomer of methylbenzocarbazole and the environmental matrix in which it is present. While direct photolysis is a potential degradation pathway, the presence of other substances in the environment, such as dissolved organic matter (DOM), can significantly influence the transformation process through indirect photochemical reactions.

The fundamental process of a photochemical reaction begins with the absorption of solar energy by the molecule. This absorption elevates the molecule to an excited state, making it more reactive. The energy required for such transformations is readily available in the solar spectrum that reaches the Earth's surface, particularly in the UVA and UVB regions (290-400 nm). For instance, the energy at 300 nm is approximately 399 kJ mol⁻¹, which is sufficient to break various covalent bonds in organic molecules. researchgate.net

While specific studies on methylbenzocarbazoles are limited, research on the parent compound, carbazole (B46965), provides insights into potential transformation pathways. For carbazole, degradation pathways include lateral dioxygenation, monohydroxylation, and angular dioxygenation. nih.gov It is plausible that methyl-substituted benzocarbazoles would undergo similar reactions, with the position of the methyl group potentially influencing the reaction sites and rates. The photochemical behavior of carbazole has also been studied in the presence of chloromethanes, leading to the formation of chloro-carbazoles through a photoinduced single electron transfer (PSET) process. researchgate.net

The environmental matrix plays a crucial role. For example, the photodegradation of carbazole in the particulate phase is dependent on the adsorbing substrate. Substrates with a high carbon content can stabilize the molecule, potentially allowing for long-range transport. nih.gov Conversely, adsorption to soil and sediments might limit the availability of the compound for photolysis. nih.gov

Direct and Indirect Photolysis Mechanisms

The photochemical degradation of methylbenzocarbazoles in the environment can occur through two primary mechanisms: direct and indirect photolysis.

Indirect Photolysis: This mechanism involves the absorption of light by other substances in the environment, known as photosensitizers, which then generate reactive chemical species that subsequently react with the methylbenzocarbazole. In natural waters, dissolved organic matter (DOM), nitrate, and nitrite (B80452) are important photosensitizers. These sensitizers can produce a variety of reactive oxygen species (ROS), including:

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can react with a wide range of organic molecules. hydrogenlink.comwikipedia.org They are formed from the photolysis of nitrate, nitrite, and DOM. The reaction of hydroxyl radicals with organic compounds often proceeds via hydrogen abstraction or addition to unsaturated bonds. nist.gov

Singlet Oxygen (¹O₂): This is an electronically excited state of molecular oxygen that is a more selective oxidant than the hydroxyl radical. It is primarily formed through energy transfer from the excited triplet state of DOM. bmrat.orgmdpi.com Singlet oxygen can react with electron-rich moieties in organic molecules.

Peroxy Radicals (ROO•): These are formed from the reaction of organic radicals with molecular oxygen and can also contribute to the degradation of pollutants.

The relative importance of direct versus indirect photolysis depends on the specific methylbenzocarbazole isomer, its concentration, and the composition of the environmental matrix. For many organic pollutants, indirect photolysis mediated by hydroxyl radicals and singlet oxygen is a significant, and sometimes dominant, degradation pathway in natural waters.

A simplified representation of these photochemical processes is presented in the table below.

Photolysis TypeDescriptionKey Reactants
Direct Photolysis The pollutant molecule directly absorbs a photon, leading to its excitation and subsequent reaction.Methylbenzocarbazole, Sunlight (photons)
Indirect Photolysis A photosensitizer absorbs a photon and generates reactive species that then react with the pollutant.Methylbenzocarbazole, Photosensitizers (e.g., DOM, Nitrate), Sunlight (photons), Reactive Oxygen Species (•OH, ¹O₂)

Sustainable Chemical Processes and Environmental Remediation through Photochemistry

The principles of photochemistry offer promising avenues for the development of sustainable chemical processes and environmental remediation technologies for pollutants like methylbenzocarbazoles.

Photocatalysis: This is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), to generate highly reactive species upon irradiation with light. When the photocatalyst absorbs a photon with energy greater than its band gap, an electron is promoted to the conduction band, leaving a positive hole in the valence band. mdpi.com These electron-hole pairs can then initiate redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can reduce oxygen to form superoxide (B77818) radicals. mdpi.com These reactive species can then effectively mineralize a wide range of organic pollutants, including nitrogen-containing aromatic compounds, into less harmful substances like carbon dioxide, water, and inorganic ions. semanticscholar.orgeeer.orgnih.gov

The efficiency of photocatalytic degradation can be influenced by factors such as the type of photocatalyst, the pH of the solution, and the presence of other substances in the water. semanticscholar.org Doping the photocatalyst with other elements, such as nitrogen, has been shown to enhance its activity under visible light, making the process more energy-efficient by utilizing a larger portion of the solar spectrum. eeer.orgnih.gov

The potential application of photocatalysis for the degradation of methylbenzocarbazoles is significant, as it offers a method to completely destroy these persistent pollutants rather than simply transferring them from one phase to another.

The table below summarizes the key reactive species in photocatalysis and their roles.

Reactive SpeciesFormation MechanismRole in Degradation
Hydroxyl Radical (•OH) Oxidation of water or hydroxide ions by photogenerated holes on the catalyst surface.Powerful, non-selective oxidant that attacks the methylbenzocarbazole molecule.
Superoxide Radical (•O₂⁻) Reduction of molecular oxygen by photogenerated electrons.Can further react to form other reactive oxygen species.
Hole (h⁺) Generated in the valence band of the semiconductor upon light absorption.A powerful oxidizing agent that can directly oxidize adsorbed methylbenzocarbazole.

Q & A

Q. What are the primary synthetic routes and characterization methods for methyl-benzocarbazole derivatives?

Methyl-benzocarbazole derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ribosylation of benzotriazole derivatives with activated sugars (e.g., 1-OO-acetyl-2,3,5-tri-OO-benzoyl-β-D-ribofuranose) can yield anomeric mixtures, which are deprotected using sodium methoxide to isolate nucleoside analogs . Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and UV-Vis spectroscopy to assess electronic properties. Polymer-doped films (e.g., polyvinyl alcohol, PVA) are prepared by solvent casting to study photophysical behavior .

Q. How do researchers analyze the electronic and structural properties of methyl-benzocarbazole using spectroscopic techniques?

Electron paramagnetic resonance (EPR) spectroscopy is critical for studying triplet-state zero-field splittings in methyl-benzocarbazole. For example, oriented single crystals in p-terphenyl or chrysene hosts at ~85 K reveal multiple resonance absorptions, with splittings measured at ~0.08594 cm⁻¹ and ~0.06372 cm⁻¹ . Phosphorescence spectroscopy at low temperatures (e.g., 85 K) identifies emission lifetimes and quantum yields, while X-ray crystallography resolves molecular packing in host matrices .

Q. What experimental precautions are necessary for handling methyl-benzocarbazole due to its stability and reactivity?

Methyl-benzocarbazole derivatives are light-sensitive and prone to oxidation. Storage under inert atmospheres (e.g., argon) and in amber glass vials is recommended. Skin or eye exposure requires immediate rinsing with water, and contaminated clothing must be washed before reuse . Stability tests under varying pH, temperature, and humidity conditions should precede long-term photophysical studies .

Q. Which reactive sites in methyl-benzocarbazole are most amenable to functionalization for designing bioactive analogs?

The carbazole nitrogen and methyl-substituted aromatic positions are key sites for functionalization. Electrophilic substitution at the carbazole ring (e.g., halogenation or sulfonation) enhances biological activity, as seen in benzotriazole-based nucleosides . Computational modeling (e.g., density functional theory, DFT) predicts regioselectivity, validated by experimental substituent effects on phosphorescence quantum yields .

Q. How are the biological activities of methyl-benzocarbazole derivatives assessed in preclinical studies?

Derivatives are screened for anti-inflammatory, antibacterial, or antitumor activity using in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). Structure-activity relationships (SARs) are established by modifying substituents on the carbazole core. For example, 6-benzoxazole benzimidazole derivatives are tested for antihypoxic activity via hypoxia-inducible factor (HIF) inhibition assays .

Advanced Research Questions

Q. How do host matrices influence the photophysical properties of methyl-benzocarbazole in ultralong room-temperature phosphorescence (RTP) studies?

Polymer matrices like PVA restrict molecular motion, reducing non-radiative decay and oxygen quenching. For example, 9H-dibenzo[a,c]carbazole in PVA exhibits a phosphorescence lifetime of 2.12 s and quantum yield of 7.95%, outperforming PMMA-doped films. Host-guest interactions (e.g., hydrogen bonding in PVA) stabilize charge-separated states critical for RTP .

Q. What methodologies resolve contradictions in spin Hamiltonian parameters for methyl-benzocarbazole across different host structures?

Zero-field splittings vary with host rigidity and guest orientation. In p-terphenyl, 2,3-benzocarbazole shows five resonance absorptions due to multiple stable orientations, while chrysene hosts yield single absorptions. Precise EPR measurements at <65 G magnetic fields and cryogenic temperatures (~85 K) quantify D|D| and E|E| parameters, with D/hc=0.07483cm1|D|/hc = 0.07483 \, \text{cm}^{-1} and E/hc=0.01111cm1|E|/hc = 0.01111 \, \text{cm}^{-1} in chrysene .

Q. How does geochromatography explain the environmental partitioning of methyl-benzocarbazole in petroleum systems?

Methyl-benzocarbazole isomers exhibit strong sorption to siltstone, with the [a]/[c] isomer ratio decreasing during secondary oil migration. Gas chromatography coupled with comprehensive 2D data (GC×GC) identifies C₀-C₃ homologs, while relative retention indices correlate with alkylation patterns .

Q. Why do methyl-benzocarbazole derivatives show conflicting EPR signals in different crystalline hosts?

Host lattice symmetry dictates guest molecule orientation. In p-terphenyl (triclinic), 2,3-benzocarbazole adopts multiple orientations, leading to split EPR signals. In chrysene (monoclinic), a single orientation dominates. Polarized light microscopy and X-ray diffraction validate host-dependent anisotropy .

Q. What experimental strategies validate the role of charge-separated states in methyl-benzocarbazole's phosphorescence?

Transient absorption spectroscopy and radical scavenger assays confirm triplet exciton formation via charge separation. For example, CzNPh@PVA films show enhanced RTP due to stabilized radical-ion pairs, as evidenced by quenching experiments under nitrogen vs. oxygen atmospheres .

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